Phenyl(piperidin-4-yl)methanol
Overview
Description
Synthesis Analysis
Phenyl(piperidin-4-yl)methanol and related compounds are synthesized through substitution reactions or condensation processes. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime is obtained by the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with Dichloro-benzenesulfonylchloride, while 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol results from the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride (Karthik et al., 2021); (Benakaprasad et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds, as confirmed by single crystal X-ray diffraction studies, often shows the piperidine ring adopting a chair conformation. The geometry around sulfur atoms, when present, is typically distorted tetrahedral, revealing both inter and intramolecular hydrogen bonds of types O—H···O and C—H···O. These structures are further stabilized by interactions such as C—Cl···π and π···π, as well as quantified by Hirshfeld surface analysis (Karthik et al., 2021).
Chemical Reactions and Properties
Phenyl(piperidin-4-yl)methanol and its derivatives engage in a variety of chemical reactions, reflecting their complex chemical nature. These reactions include substitution and condensation, essential for synthesizing various structurally related compounds. The products are characterized by spectroscopic techniques to confirm their structures.
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability, are determined using techniques like thermogravimetric analysis. For instance, certain derivatives are stable in a wide range of temperatures, from 20-170°C, showcasing their robustness in various conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of these compounds, are thoroughly investigated using spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) calculations, for instance, help in optimizing the structural coordinates and evaluating molecular parameters such as the HOMO-LUMO energy gap. These studies reveal the reactive sites on the molecular surface, providing insights into their chemical behavior (Karthik et al., 2021).
Scientific Research Applications
Structural and Theoretical Studies
- Structural Analysis : Phenyl(piperidin-4-yl)methanol derivatives have been studied for their structural characteristics. A compound synthesized by a substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime showed a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. This was established through X-ray diffraction studies and supported by theoretical calculations (Karthik et al., 2021).
Medical Research
Antitubercular Activity : In the field of medicine, derivatives of Phenyl(piperidin-4-yl)methanol have shown significant potential. For instance, certain compounds exhibited minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating their effectiveness as antitubercular agents (Bisht et al., 2010).
Antileukemic Activity : Another study highlighted the synthesis of novel 4‐(3‐(piperidin‐4‐yl) propyl)piperidine derivatives. Some of these synthesized compounds displayed antiproliferative activity against human leukemia cells, suggesting their potential in cancer treatment (Vinaya et al., 2011).
Chemical Synthesis and Characterization
- Synthesis Techniques : Phenyl(piperidin-4-yl)methanol and its derivatives have been synthesized using various techniques, such as the condensation of diphenyl(piperidin-4-yl)methanol with different sulfonyl chlorides. These processes often involve the use of solvents like methylene dichloromethane and bases like triethylamine (Girish et al., 2008).
Crystallography
- Crystal Structure Analysis : Several studies have focused on analyzing the crystal structures of Phenyl(piperidin-4-yl)methanol derivatives. These studies reveal detailed insights into the conformation of the piperidine ring and the geometric arrangement of other molecular components, contributing to a deeper understanding of their chemical properties (Revathi et al., 2015).
Safety And Hazards
Future Directions
Piperidines, including Phenyl(piperidin-4-yl)methanol, are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of Phenyl(piperidin-4-yl)methanol against various types of cancers and other diseases .
properties
IUPAC Name |
phenyl(piperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLYYVHAOTWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70320762 | |
Record name | phenyl(piperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70320762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(piperidin-4-yl)methanol | |
CAS RN |
38081-60-6 | |
Record name | phenyl(piperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70320762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl-piperidin-4-yl-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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